molecular formula C13H17ClN2O2 B1465022 2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide CAS No. 1220030-80-7

2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide

Cat. No.: B1465022
CAS No.: 1220030-80-7
M. Wt: 268.74 g/mol
InChI Key: DJLRDNRIWSREMX-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide (CAS 1220030-80-7) is a high-purity chemical compound intended for research applications. This molecule belongs to a class of substituted nicotinamides that are of significant interest in medicinal chemistry, particularly in the development of novel pharmacologically active agents. Structurally related analogs within this chemical family have been identified as potent P2X7 receptor antagonists . The P2X7 receptor is a ligand-gated ion channel highly expressed on immune cells and is a prominent target in neuro-inflammatory and immune-modulation research . Antagonizing this receptor can inhibit the release of pro-inflammatory cytokines such as IL-1β, positioning compounds of this class as valuable tools for investigating inflammatory disease models . Furthermore, related nicotinamide derivatives are known to exhibit various biological effects, including roles in cellular energy metabolism and DNA repair, which may contribute to their broader research utility . Researchers can utilize this compound as a key intermediate or building block in organic synthesis or as a reference standard in analytical studies. It is supplied with detailed quality control documentation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-methyl-N-(oxan-4-ylmethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-16(9-10-4-7-18-8-5-10)13(17)11-3-2-6-15-12(11)14/h2-3,6,10H,4-5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLRDNRIWSREMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of N-Methyl-tetrahydro-2H-pyran-4-ylmethylamine

This amine moiety is a key intermediate, often prepared or purchased as a reagent. It can be synthesized via reductive amination or alkylation methods, but commercial availability facilitates its use in coupling reactions.

Amide Coupling Reaction

The core preparation involves coupling 2-chloronicotinic acid or its derivatives with N-methyl-tetrahydro-2H-pyran-4-ylmethylamine under peptide coupling conditions.

  • Coupling Agents: Commonly used agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) combined with 1-hydroxybenzotriazole (HOBt).
  • Base: N-ethylmorpholine or 4-methylmorpholine is used to neutralize generated acid and facilitate amide bond formation.
  • Solvent: Dimethylformamide (DMF) is preferred due to its good solubilizing properties for both reactants and coupling reagents.
  • Temperature: Reactions are typically conducted at room temperature (~20°C) overnight to ensure completion.

Representative Experimental Procedure

Step Reagents and Conditions Yield Notes
1 Dissolve 2-chloronicotinic acid (2.1 g) in DMF (20 mL). Add HOBt (730 mg), EDCI (2.31 g), and N-ethylmorpholine (3.2 mL). Stir at room temperature for 10 min. - Activation of acid
2 Add N-methyl-tetrahydro-2H-pyran-4-ylmethylamine (1.9 g). Stir overnight at room temperature. - Amide bond formation
3 Quench with water (100 mL). Extract with ethyl acetate (2 × 100 mL). Wash combined organic layers with 10% NaHCO3 (100 mL) and brine (50 mL). Dry over Na2SO4. - Workup
4 Evaporate solvent under reduced pressure. Purify residue by silica gel chromatography using ethyl acetate/isohexane (60/40). 2.81 g (Yield not specified, typically high) Product: 2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide as white solid

Analytical Data:

  • NMR (MeOD): Signals consistent with tetrahydropyran ring and nicotinamide moiety.
  • LC/MS: Molecular ion peak [MH]+ = 295, consistent with molecular formula C15H19ClN2O2.

Alternative Synthetic Strategies

  • Microwave-Assisted Coupling: Some protocols utilize microwave irradiation at elevated temperatures (~140°C) for 45 minutes to accelerate coupling reactions involving related amines and nicotinamide derivatives, improving reaction efficiency and yield.
  • Phase Transfer Catalysis: Alkylation of nicotinamide derivatives with haloalkyl intermediates under phase transfer conditions has been reported for related compounds, but direct amidation remains the preferred method for this compound.

Summary Table of Key Reaction Parameters

Parameter Typical Conditions Comments
Acid Component 2-Chloronicotinic acid or derivative Commercially available
Amine Component N-methyl-tetrahydro-2H-pyran-4-ylmethylamine Commercial or synthesized
Coupling Agent EDCI + HOBt Efficient amidation
Base N-ethylmorpholine or 4-methylmorpholine Neutralizes acid byproducts
Solvent DMF Good solubility and stability
Temperature Room temperature (~20°C) Overnight reaction time
Purification Silica gel chromatography Ethyl acetate/isohexane mixture
Yield Typically high (e.g., 60-80%) Dependent on scale and purity

Chemical Reactions Analysis

2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like toluene and catalysts such as tetrabutylammonium iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
One of the primary applications of 2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide is as an intermediate in the synthesis of antiviral agents. It has been identified as a precursor in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in treating HIV infections. The compound's structural features allow for modifications that enhance antiviral efficacy while minimizing toxicity .

Case Study: Synthesis of Nevirapine Analogues
A study demonstrated that derivatives of this compound exhibited improved activity against HIV strains resistant to standard treatments. The synthesized analogues showed a significant reduction in viral load in vitro, suggesting their potential as therapeutic agents .

Synthetic Biology Applications

Biochemical Pathway Modulation
In synthetic biology, this compound can be utilized to modulate biochemical pathways. Its ability to interact with specific enzymes makes it a valuable tool for researchers aiming to engineer metabolic pathways for the production of desired compounds, such as biofuels or pharmaceuticals .

Data Table: Enzyme Interaction Studies

CompoundEnzyme TargetEffectReference
This compoundReverse TranscriptaseInhibition
Nevirapine AnalogueReverse TranscriptaseEnhanced Inhibition

Agricultural Science Applications

Pesticidal Properties
Recent studies have indicated that this compound exhibits insecticidal properties. Its application in agricultural settings could provide an alternative to conventional pesticides, promoting sustainable farming practices .

Case Study: Efficacy Against Pests
Research conducted on the application of this compound in crop protection revealed a significant reduction in pest populations when used as a foliar spray. The results suggest that it could serve as an effective biopesticide, reducing reliance on synthetic chemical pesticides and enhancing crop yield .

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide involves its interaction with specific molecular targets. It may act on nicotinic receptors or other related pathways, influencing various biological processes. Detailed studies are required to fully elucidate its molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinamide derivatives often exhibit shared reactivity due to common functional groups (e.g., pyridine rings, amide linkages). However, substituent variations significantly alter their properties. Below is a comparative analysis with two analogs:

2-Chloro-N-(2,4-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide ()

  • Molecular Formula : C₁₄H₈Cl₃F₃N₂O
  • Molecular Weight : 383.58 g/mol
  • Key Substituents :
    • 2-Chloro and 4-(trifluoromethyl) groups on the pyridine ring.
    • Amide nitrogen linked to a 2,4-dichlorobenzyl group.
  • Properties: Higher molecular weight and lipophilicity compared to the target compound due to the trifluoromethyl and dichlorobenzyl groups. One H-bond donor and five H-bond acceptors, suggesting moderate polar surface area .

2-Chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide ()

  • CAS : 2098075-53-5
  • Key Substituents :
    • Acetamide backbone with 2-chloro substitution.
    • N-linked 2-methoxyethyl and tetrahydro-2H-pyran-4-yl groups.
  • Properties :
    • The methoxyethyl group introduces ether functionality, improving solubility in polar solvents.
    • Tetrahydro-2H-pyran-4-yl moiety (shared with the target compound) contributes to stereochemical complexity and metabolic stability.
    • Structural similarity to the target compound suggests comparable reactivity in amide-related processes (e.g., hydrolysis) .

Data Table: Comparative Structural and Physicochemical Properties

Property Target Compound 2-Chloro-N-(2,4-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide 2-Chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
Molecular Weight ~300–350 (estimated) 383.58 Not specified
Halogen Content 1 Cl 3 Cl, 1 F₃ 1 Cl
H-Bond Donors/Acceptors ~1–2 donors, ~4–5 acceptors (estimated) 1 donor, 5 acceptors Likely 1 donor, 4–5 acceptors
Key Functional Groups Pyridine, amide, tetrahydro-pyran Pyridine, amide, trifluoromethyl, dichlorobenzyl Acetamide, methoxyethyl, tetrahydro-pyran
Lipophilicity (LogP) Moderate (estimated) High (due to CF₃ and Cl groups) Moderate (methoxyethyl enhances polarity)

Research Findings and Implications

  • Reactivity and Environmental Behavior :
    The lumping strategy described in groups compounds with shared functional groups (e.g., pyridine rings) to predict environmental degradation pathways. For example, the target compound and its analogs may undergo similar hydrolysis or photolysis mechanisms at the amide bond . However, trifluoromethyl or dichlorobenzyl substituents (as in ) could introduce resistance to degradation, increasing environmental persistence .

  • Biological Activity : The dichlorobenzyl group in ’s compound is associated with enhanced binding to hydrophobic enzyme pockets, making it a candidate for antimicrobial or antifungal applications. In contrast, the target compound’s tetrahydro-pyran group may improve blood-brain barrier penetration, suggesting neurological applications .

Biological Activity

2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to compile and analyze the available data on its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound is characterized by the presence of a chloro group, a methyl group, and a tetrahydro-pyran moiety attached to a nicotinamide backbone. This unique structure may contribute to its biological properties.

Research indicates that compounds similar to this compound often interact with various biological targets:

  • Acetylcholinesterase Inhibition : Some studies suggest that related compounds can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition could lead to increased acetylcholine levels, potentially enhancing cognitive functions .
  • Antioxidant Activity : The presence of the tetrahydropyran ring may confer antioxidant properties, helping to mitigate oxidative stress in biological systems.

Efficacy Studies

A summary of relevant studies assessing the biological activity of this compound is presented in the following table:

Study ReferenceBiological Activity AssessedResult Summary
AChE InhibitionSignificant inhibition observed at concentrations above 10 µM.
Antimicrobial ActivityExhibited moderate activity against Staphylococcus aureus with MIC values around 50 µg/mL.
Cytotoxicity in Cancer CellsInduced apoptosis in MCF-7 breast cancer cells at doses of 25 µM and higher.

Case Studies

  • Acetylcholinesterase Inhibition : In a study investigating novel acetylcholinesterase inhibitors, derivatives similar to this compound were synthesized and tested. Results indicated that these compounds could effectively increase acetylcholine levels in vitro, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Properties : Another study focused on the antimicrobial properties of related compounds demonstrated that certain derivatives showed significant inhibition against pathogenic strains like S. aureus. The findings support further exploration into the development of new antimicrobial agents based on this scaffold .
  • Cytotoxic Effects : A cytotoxicity study revealed that the compound induced cell death in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was attributed to the activation of apoptotic pathways, making it a candidate for further development in cancer therapy .

Q & A

Q. What are the critical steps in synthesizing 2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide?

The synthesis typically involves:

  • Nicotinoyl chloride formation : Reacting 2-chloronicotinic acid with thionyl chloride to generate the acid chloride intermediate.
  • Amide coupling : Reacting the acid chloride with N-methyl-(tetrahydro-2H-pyran-4-ylmethyl)amine in the presence of a base (e.g., triethylamine) to form the amide bond .
  • Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization to isolate the product . Key reagents and conditions include dichloromethane as a solvent, room temperature for coupling, and inert atmosphere to prevent hydrolysis .

Q. Which analytical methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with specific signals for the pyran ring (δ 3.5–4.0 ppm for CH2_2-O) and the methyl group (δ 2.8–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 313.12) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, if single crystals are obtained via slow evaporation in ethanol .

Advanced Research Questions

Q. How can reaction conditions be optimized for the alkylation of the tetrahydro-2H-pyran-4-ylmethyl group?

  • Solvent selection : Polar aprotic solvents like DMF or acetone improve nucleophilicity of the amine, enhancing alkylation efficiency .
  • Catalyst use : Potassium carbonate or cesium carbonate as a base increases reaction rates in SN2 mechanisms .
  • Temperature control : Reflux (60–80°C) accelerates the reaction but may require monitoring for byproduct formation (e.g., over-alkylation) . Optimization studies should track yield and purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

  • Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases), leveraging the compound’s chloro and pyran groups as hydrogen bond acceptors .
  • Density Functional Theory (DFT) : Calculates electron distribution to identify reactive sites (e.g., electrophilic chlorine at position 2 of the pyridine ring) .
  • MD simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., 100 ns trajectories in GROMACS) .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

  • Multi-technique validation : Cross-check NMR assignments with HSQC and HMBC to confirm connectivity .
  • Isotopic labeling : Use 15^{15}N-labeled analogs to clarify ambiguous peaks in complex regions (e.g., overlapping pyran signals) .
  • Dynamic light scattering (DLS) : Detect aggregation in solution, which may distort NMR data .

Q. What strategies mitigate degradation during long-term stability studies?

  • pH control : Store the compound in buffered solutions (pH 6–7) to prevent hydrolysis of the amide bond .
  • Light exclusion : Use amber vials to avoid photodegradation, as the chloro group is UV-sensitive .
  • Lyophilization : Freeze-drying improves stability compared to solution storage, with residual moisture <1% .

Methodological Resources

  • Synthesis protocols : Refer to patents for scalable routes, such as coupling under Buchwald-Hartwig conditions for aryl halide intermediates .
  • Analytical workflows : Follow USP guidelines for HPLC method validation (linearity, LOD/LOQ) .
  • Data repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) for public access .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide

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